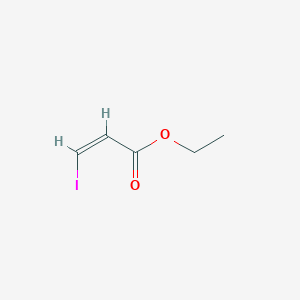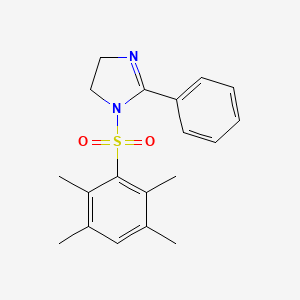![molecular formula C21H15BrF3N3O2S B2529566 ({2-[3-(trifluorometil)fenoxi]etoxi})amina (E)-{[6-(4-bromofenil)imidazo[2,1-b][1,3]tiazol-5-il]metilideno} CAS No. 691887-91-9](/img/structure/B2529566.png)
({2-[3-(trifluorometil)fenoxi]etoxi})amina (E)-{[6-(4-bromofenil)imidazo[2,1-b][1,3]tiazol-5-il]metilideno}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime is a useful research compound. Its molecular formula is C21H15BrF3N3O2S and its molecular weight is 510.33. The purity is usually 95%.
BenchChem offers high-quality 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol, que incluyen el compuesto en cuestión, exhiben actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad analgésica
También se ha informado que los derivados de tiazol actúan como analgésicos . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Funcionan bloqueando las señales de dolor que van al cerebro o interfiriendo con estas señales en el cerebro.
Actividad antiinflamatoria
El compuesto puede tener propiedades antiinflamatorias . Los fármacos antiinflamatorios se utilizan para tratar la inflamación, una condición que puede provocar dolor, malestar y daño tisular.
Actividades antimicrobianas y antifúngicas
Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas y antifúngicas . Estas propiedades los hacen útiles en el tratamiento de diversas infecciones bacterianas y fúngicas.
Actividad antiviral
El compuesto también puede tener propiedades antivirales . Los fármacos antivirales son una clase de medicamentos que se utilizan específicamente para tratar infecciones virales.
Actividades antitumorales y citotóxicas
Se ha informado que los derivados de tiazol tienen actividades antitumorales y citotóxicas . Estas propiedades podrían hacerlos útiles en el tratamiento de diversos tipos de cáncer. Por ejemplo, una serie de arilidenhidrazidas de ácido [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]acético demostró efectos potentes en un cáncer de próstata .
Actividad antirretroviral
Los derivados de tiazol se encuentran en muchos compuestos biológicamente activos potentes, como Ritonavir, un fármaco antirretroviral . Los fármacos antirretrovirales son medicamentos para el tratamiento de la infección por retrovirus, principalmente el VIH.
Actividad antituberculosa
Se encontró que algunos derivados de imidazo[2,1-b][1,3,4]tiadiazol eran potentes agentes antituberculosos . La tuberculosis (TB) es una enfermedad infecciosa potencialmente grave que afecta principalmente a los pulmones. Las bacterias que causan la tuberculosis se transmiten de persona a persona a través de pequeñas gotitas liberadas al aire mediante la tos y los estornudos.
Mecanismo De Acción
Target of Action
Imidazo[2,1-b][1,3]thiazole derivatives have been found to have significant biological activity. They have been studied as potential antimycobacterial agents . In one study, the most active derivative was found to inhibit Mycobacterium tuberculosis .
Mode of Action
Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein–ligand complex .
Biochemical Pathways
They have been found to have significant activity against mycobacterium tuberculosis, suggesting they may affect pathways related to this bacterium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds have been predicted in silico . .
Result of Action
The result of the action of these compounds is a significant inhibitory effect on Mycobacterium tuberculosis . .
Propiedades
IUPAC Name |
(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3N3O2S/c22-16-6-4-14(5-7-16)19-18(28-8-11-31-20(28)27-19)13-26-30-10-9-29-17-3-1-2-15(12-17)21(23,24)25/h1-8,11-13H,9-10H2/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNLQLWGNVGMNN-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one](/img/structure/B2529483.png)
![3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)
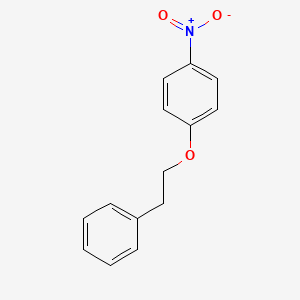
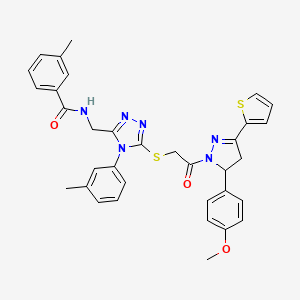



![2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B2529492.png)
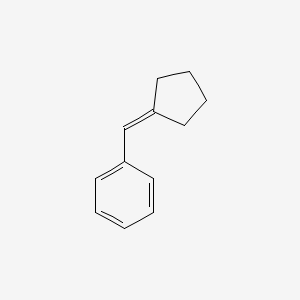
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2529498.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)
